molecular formula C12H19N3 B14892844 n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine

n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine

Cat. No.: B14892844
M. Wt: 205.30 g/mol
InChI Key: CPKVUERJSMTFLN-UHFFFAOYSA-N
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Description

n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is an organic compound that features a pyridine ring and a pyrrolidine ring connected via an ethanamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reduction process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in neurotransmitter degradation.

    Receptor Binding: It can act as a ligand for certain receptors, influencing biological pathways.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic effects, including its role as an anti-inflammatory or anti-cancer agent.

    Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomarkers.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including changes in neurotransmitter levels and modulation of immune responses.

Comparison with Similar Compounds

  • n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine
  • n-(Pyridin-4-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine
  • n-(Pyridin-3-ylmethyl)-2-(piperidin-1-yl)ethan-1-amine

Comparison:

  • n-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine is unique due to the position of the pyridine ring and the presence of the pyrrolidine ring. This configuration can influence its binding affinity and specificity towards molecular targets.
  • n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine has the pyridine ring at a different position, which can alter its chemical reactivity and biological activity.
  • n-(Pyridin-4-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine also differs in the position of the pyridine ring, affecting its overall properties.
  • n-(Pyridin-3-ylmethyl)-2-(piperidin-1-yl)ethan-1-amine has a piperidine ring instead of a pyrrolidine ring, which can change its interaction with enzymes and receptors.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C12H19N3/c1-2-8-15(7-1)9-6-14-11-12-4-3-5-13-10-12/h3-5,10,14H,1-2,6-9,11H2

InChI Key

CPKVUERJSMTFLN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNCC2=CN=CC=C2

Origin of Product

United States

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